molecular formula C9H15AlO9 B7823349 Aluminumlactate CAS No. 99874-23-4

Aluminumlactate

Cat. No. B7823349
Key on ui cas rn: 99874-23-4
M. Wt: 294.19 g/mol
InChI Key: VXYADVIJALMOEQ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08562736B2

Procedure details

Aluminum(III) hydroxide (2.21 g) was suspended with stirring (340 rpm) in water (10.8 g) maintained at 343 K, lactic acid (6.97 g) added over 1 minute, and stirring continued at 343 K for 70 hours. A white suspension was obtained, and this was diluted to 6% w/w solids for testing.
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
6.97 g
Type
reactant
Reaction Step Two
Name
Quantity
10.8 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Al+3:2].[OH-].[OH-].[C:5]([OH:10])(=[O:9])[CH:6]([CH3:8])[OH:7]>O>[C:5]([O-:10])(=[O:9])[CH:6]([CH3:8])[OH:7].[Al+3:2].[C:5]([O-:10])(=[O:9])[CH:6]([CH3:8])[OH:7].[C:5]([O-:10])(=[O:9])[CH:6]([CH3:8])[OH:7] |f:0.1.2.3,6.7.8.9|

Inputs

Step One
Name
Quantity
2.21 g
Type
reactant
Smiles
[OH-].[Al+3].[OH-].[OH-]
Step Two
Name
Quantity
6.97 g
Type
reactant
Smiles
C(C(O)C)(=O)O
Step Three
Name
Quantity
10.8 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
343 K
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white suspension was obtained
ADDITION
Type
ADDITION
Details
this was diluted to 6% w/w solids for testing

Outcomes

Product
Details
Reaction Time
70 h
Name
Type
Smiles
C(C(O)C)(=O)[O-].[Al+3].C(C(O)C)(=O)[O-].C(C(O)C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.